Octyl D-Galactofuranoside Tetraacetate
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Overview
Description
Octyl D-Galactofuranoside Tetraacetate is a synthetic oligosaccharide with a molecular weight of 460.52 g/mol . It is a fluorinated monosaccharide synthesized from octyl galactopyranoside . This compound is primarily used in research and development, particularly in the fields of glycosylation, methylation, and click modification .
Mechanism of Action
Target of Action
Octyl D-Galactofuranoside Tetraacetate primarily targets Mycobacterium smegmatis , a non-pathogenic model of M. tuberculosis . It has been described as a good bacteriostatic agent against this bacterium . Another potential target is Aquaporin Z in Escherichia coli .
Mode of Action
Studies have shown that the alkyl chain plays a crucial role in its bacteriostatic activity . The furanosyl entity of the compound can also be modulated, suggesting that it may interact with its targets in a specific manner .
Biochemical Pathways
It is known to facilitate the examination of glycolipid metabolism intricacies, cell recognition phenomena, and the interplay between pathogens and hosts .
Result of Action
The compound exhibits bacteriostatic activity, inhibiting the growth of Mycobacterium smegmatis . Some synthesized variants of the compound have shown growth inhibition inferior to the parent compound .
Action Environment
It is known that the compound’s activity can be significantly favored by double alkyl chains at c-1 and a polar substituent on the primary position of the furanoside .
Preparation Methods
The synthesis of Octyl D-Galactofuranoside Tetraacetate involves the use of acetic anhydride and octyl D-galactofuranoside . One efficient method for synthesizing galactofuranosides, including this compound, is through iodine-promoted cyclization of galactose diethyl dithioacetal in the presence of alcohol, which acts as both solvent and nucleophile . This reaction is carried out at room temperature, making it a simple and efficient process .
Chemical Reactions Analysis
Octyl D-Galactofuranoside Tetraacetate undergoes various chemical reactions, including glycosylation, methylation, and click modification . Common reagents used in these reactions include acetic anhydride and iodine . The major products formed from these reactions are derivatives of the original compound, which can be used for further research and development .
Scientific Research Applications
Octyl D-Galactofuranoside Tetraacetate has several scientific research applications. It is used in the synthesis of galactofuranoside mimetics, which have shown potential as mycobacteriostatic agents . Additionally, this compound has been studied for its immunomodulatory properties during Leishmania donovani infection, where it demonstrated significant leishmanicidal activity . It is also used in the study of glycosylation processes and the development of new therapeutic strategies .
Comparison with Similar Compounds
Octyl D-Galactofuranoside Tetraacetate is unique due to its fluorinated structure and its ability to undergo various chemical modifications . Similar compounds include other alkyl galactofuranosides, such as octyl β-D-galactofuranoside, 6-amino-β-D-galactofuranoside, and 6-N-acetamido-β-D-galactofuranoside . These compounds share similar structural features but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
[(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(32-22)18(29-15(3)24)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20-,21+,22?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYGIWWSRQRBBQ-CJLFMRGVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1[C@@H]([C@H]([C@@H](O1)[C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858244 |
Source
|
Record name | [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223412-29-1 |
Source
|
Record name | [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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